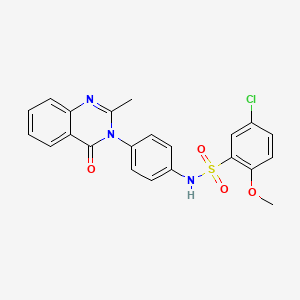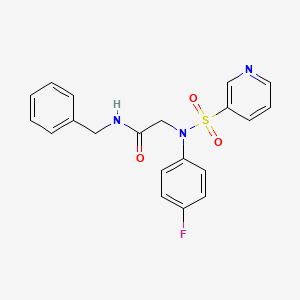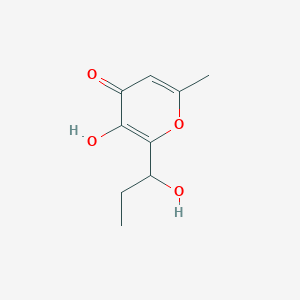
2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one
説明
2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one, also known as HHPMP, is a pyranone derivative that has been studied for its potential applications in various fields, including chemistry and biomedicine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.
科学的研究の応用
Synthesis and Phytotoxic Activity
The synthesis of new pyridone derivatives derived from 4-hydroxy-6-methylpyridin-2(1H)-one showcases significant phytotoxic selectivity, particularly against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus. These compounds serve as potential lead structures for developing more active phytotoxic products, highlighting the chemical's role in agricultural science and weed management (Demuner et al., 2009).
Green and Reusable Catalysis
A study on the one-pot synthesis of pyrano[4,3-b]pyran derivatives in water using H6P2W18O62·18H2O as a catalyst emphasizes the environmental benefits of using water as a solvent and the reusability of catalysts. This research underscores the compound's application in green chemistry and sustainable practices in chemical synthesis (Rajguru et al., 2013).
Anti-corrosion Properties
Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in an acidic medium. These studies reveal that such derivatives can significantly inhibit corrosion, making them valuable for industrial applications, especially in materials science and engineering (El Hattak et al., 2021).
Analytical Method Validation
The validation of analytical methods for detecting metabolites of polycyclic aromatic hydrocarbons (PAHs), like 1-hydroxypyrene, in human urine by high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) showcases the compound's role in environmental health and toxicology. This research demonstrates the importance of specific and sensitive analytical methods in assessing human exposure to hazardous compounds (Pigini et al., 2006).
Mosquito Larvicidal Potential
Hydroxy-2-methyl-4H-pyran-4-one isolated from the methanol root extract of Senecio laetus has been shown to have significant larvicidal potential against mosquito species such as Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. This research contributes to the development of natural and effective mosquito control strategies, highlighting the compound's application in public health and vector control (Ali & Venugopalan, 2019).
特性
IUPAC Name |
3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPWWUGZZYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C=C(O1)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2762091.png)


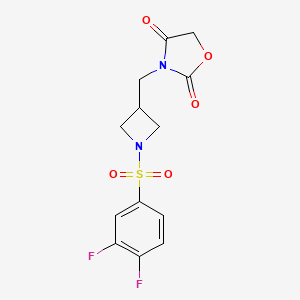
![2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2762098.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
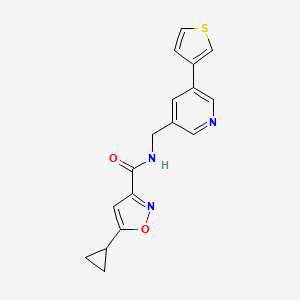
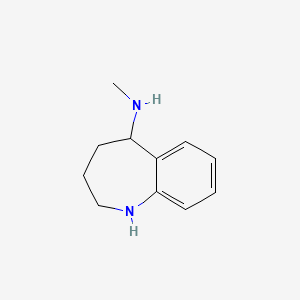
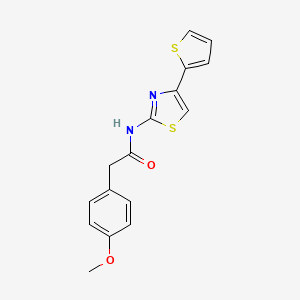
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
